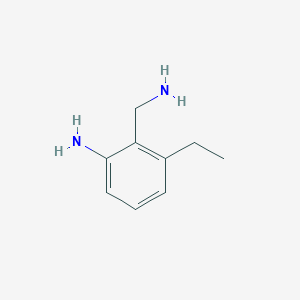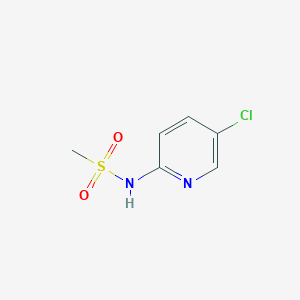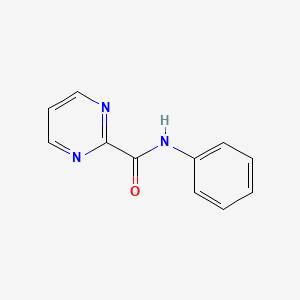
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride typically involves the reaction of 1,1-dimethyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of (1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: A similar triazole compound with different substitution patterns.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another triazole derivative with distinct structural features.
Uniqueness
(1,1-Dimethyl-1H-1l4,2,4-triazol-3-yl)methanaminedihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group
Properties
Molecular Formula |
C5H13Cl2N4+ |
|---|---|
Molecular Weight |
200.09 g/mol |
IUPAC Name |
(1,1-dimethyl-1,2,4-triazol-1-ium-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H11N4.2ClH/c1-9(2)4-7-5(3-6)8-9;;/h4H,3,6H2,1-2H3;2*1H/q+1;; |
InChI Key |
BMNYFNOBBUPJDB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(C=NC(=N1)CN)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)





